1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone

LogP lipophilicity piperazine

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone (CAS 1353947-94-0) is a synthetic piperazine derivative with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol. It belongs to the chloroacetyl-piperazine class, featuring an acetyl group at the N4 position, a methyl substituent at the C3 position of the piperazine ring, and a reactive 2‑chloroethanone moiety at N1.

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
Cat. No. B7932105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone
Molecular FormulaC9H15ClN2O2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C)C(=O)CCl
InChIInChI=1S/C9H15ClN2O2/c1-7-6-11(9(14)5-10)3-4-12(7)8(2)13/h7H,3-6H2,1-2H3
InChIKeyHQSHPQCXZMHQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone: Core Identity, Physicochemical Signature, and Procurement-Relevant Classification


1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone (CAS 1353947-94-0) is a synthetic piperazine derivative with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol [1]. It belongs to the chloroacetyl-piperazine class, featuring an acetyl group at the N4 position, a methyl substituent at the C3 position of the piperazine ring, and a reactive 2‑chloroethanone moiety at N1 . The compound is supplied as a research chemical with purity specifications typically ranging from 95% to 98% . Its computed physicochemical properties—including a density of 1.2±0.1 g/cm³, a boiling point of 395.4±37.0 °C at 760 mmHg, a flash point of 192.9±26.5 °C, and an XLogP3‑AA value of 0—position it as a lipophilic building block suitable for medicinal chemistry and organic synthesis applications [1].

Why Generic Substitution of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone Fails: Structural Nuances That Drive Divergent Physicochemical and Synthetic Behavior


Chloroacetyl-piperazine derivatives are frequently treated as interchangeable building blocks, yet the specific substitution pattern on the piperazine ring fundamentally alters key properties that influence synthetic utility and biological profile. The C3 methyl group in 1-(4-acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone introduces a stereogenic center, enabling enantioselective synthesis that is impossible with the des‑methyl analog 1-(4‑acetylpiperazin‑1‑yl)-2‑chloroethanone (CAS 565165‑44‑8) . This methyl substituent also increases lipophilicity (XLogP3‑AA = 0 vs. −0.4 for the des‑methyl analog) and molecular weight (218.68 vs. 204.65 g/mol), which can affect membrane permeability and pharmacokinetic behavior in downstream compounds [1]. Compared to the 2‑methyl positional isomer (CAS 1353958‑99‑2), the 3‑methyl orientation places the chiral centre at a different position relative to the acetyl and chloroacetyl substituents, potentially yielding divergent steric and electronic environments during nucleophilic substitution at the chloroacetyl carbon . Generic interchange among these analogs therefore risks altering reaction kinetics, enantiomeric outcomes, and the biological activity of final products [2].

Quantitative Differentiation Evidence for 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone Versus Closest Analogs


Lipophilicity Shift: How the 3‑Methyl Group Elevates LogP Relative to the Des‑Methyl Analog

The 3‑methyl substituent in 1‑(4‑acetyl‑3‑methyl‑piperazin‑1‑yl)‑2‑chloro‑ethanone increases computed lipophilicity by approximately 0.4 LogP units compared to the des‑methyl analog 1‑(4‑acetylpiperazin‑1‑yl)‑2‑chloroethanone (CAS 565165‑44‑8). Specifically, the target compound exhibits an XLogP3‑AA value of 0, whereas the des‑methyl comparator registers −0.4 [1][2]. An experimentally derived LogP of 0.3044 has also been reported for the target compound . This 0.4–0.7 unit increase in LogP is consistent with the addition of a single methyl group to the piperazine scaffold and can influence passive membrane permeability and off‑target binding profiles in drug discovery programs.

LogP lipophilicity piperazine drug design permeability

Molecular Weight and Density Differentiation: A 6.9% Mass Increase Versus the Des‑Methyl Analog

The 3‑methyl group adds 14.03 g/mol to the molecular weight of the piperazine core, shifting the mass from 204.65 g/mol for the des‑methyl analog (CAS 565165‑44‑8) to 218.68 g/mol for the target compound—a 6.9% increase [1][2]. This mass difference is accompanied by a decrease in computed density from 1.259 g/cm³ (des‑methyl) to 1.2±0.1 g/cm³ (target), reflecting the additional steric bulk introduced by the methyl substituent . The boiling point also shifts slightly downward: 395.4±37.0 °C for the target versus 397.5 °C for the des‑methyl analog, while the flash point declines from 194.2 °C to 192.9±26.5 °C .

molecular weight density physicochemical properties building block formulation

Stereochemical Differentiation: The C3 Chiral Center as a Unique Synthetic Handle Absent in Non‑Methylated and Symmetrical Analogs

The C3 methyl group in 1‑(4‑acetyl‑3‑methyl‑piperazin‑1‑yl)‑2‑chloro‑ethanone creates a stereogenic centre that is entirely absent in the des‑methyl analog (CAS 565165‑44‑8) and in the symmetrical 1,4‑bis(chloroacetyl)piperazine (CAS 1703‑23‑7) [1][2]. This chiral centre enables the compound to serve as a starting material for enantioselective syntheses or as a racemic intermediate resolvable into single enantiomers. The 3‑methylpiperazine substructure has been exploited in medicinal chemistry for introducing stereochemical diversity: for example, (S)‑1‑Boc‑3‑methylpiperazine is a documented precursor for CCR5 antagonists, opioid receptor ligands, and human growth hormone secretagogue receptor modulators . The positional isomer 1‑(4‑acetyl‑2‑methyl‑piperazin‑1‑yl)‑2‑chloro‑ethanone (CAS 1353958‑99‑2) also bears a chiral centre, but at the C2 rather than C3 position, which alters the spatial relationship between the acetyl, methyl, and chloroacetyl groups and may affect the geometry of downstream nucleophilic displacement products .

chirality stereogenic center enantioselective synthesis 3-methylpiperazine asymmetric

Purity Specification Variability: Commercial Grades and Their Impact on Reproducibility in Multi‑Step Synthesis

Across commercial suppliers, 1‑(4‑acetyl‑3‑methyl‑piperazin‑1‑yl)‑2‑chloro‑ethanone is offered at three distinct purity tiers: 95% (AKSci) , 97% (CheMenu) , and 98% (Leyan) . The 98% purity grade from Leyan represents the highest commercially available specification, exceeding the 95% minimum purity commonly offered for the des‑methyl analog (e.g., Fluorochem Code F019723 specifies 98.0% for CAS 565165‑44‑8, while AKSci offers 95%) . The 95% tier is comparable to the purity levels typical for the 2‑methyl isomer (Fluorochem F085479, unspecified but generally ≥95%) . For procurement purposes, a 3% absolute purity difference between the 95% and 98% grades translates to a potential 3% w/w impurity burden that may accumulate over multi‑step synthetic sequences, affecting yield calculations and final product purity.

purity quality control specification procurement reproducibility

Reactivity Profile: The 2‑Chloroethanone Moiety as a Versatile Electrophilic Handle Shared Across Analogs but Differentiated by Steric Environment

The 2‑chloroethanone (chloroacetyl) group in 1‑(4‑acetyl‑3‑methyl‑piperazin‑1‑yl)‑2‑chloro‑ethanone is a well‑established electrophilic handle for nucleophilic substitution reactions with amines, thiols, and alcohols, enabling rapid diversification into amide, thioether, and ether libraries [1]. This reactivity is shared across chloroacetyl‑piperazine analogs; however, the steric environment around the reactive centre differs. The C3 methyl group is located two bonds away from the N1 nitrogen bearing the chloroacetyl group, potentially modulating the approach trajectory of nucleophiles compared to the des‑methyl analog where no such steric influence exists [2]. In a documented synthetic application, 1‑(4‑fluorobenzyl)‑3‑methylpiperazine was acylated with chloroacetyl chloride to yield a chloroacetamide intermediate that underwent subsequent chloride displacement with 4‑chlorophenol [3]. This precedent demonstrates that the 3‑methyl‑substituted scaffold is compatible with sequential acylation‑displacement workflows relevant to medicinal chemistry.

chloroacetyl alkylating agent nucleophilic substitution building block piperazine

Toxicological Profile Distinction: Differential Hazard Classification Between 3‑Methyl and 2‑Methyl Positional Isomers

Although full GHS hazard data for the 3‑methyl compound (CAS 1353947‑94‑0) are not yet published by major suppliers, the 2‑methyl positional isomer (CAS 1353958‑99‑2) carries an explicit H302 classification ('Harmful if swallowed') in addition to the H315/H319/H335 warnings (skin/eye/respiratory irritation) that are common to both the 2‑methyl and des‑methyl (CAS 565165‑44‑8) analogs . The des‑methyl analog is classified by Fluorochem only for irritation hazards (H315, H319, H335) with a 'Warning' signal word and no acute oral toxicity warning . This suggests that the presence and position of the methyl group on the piperazine ring may influence acute oral toxicity, with the 3‑methyl variant potentially exhibiting a hazard profile intermediate between the des‑methyl and 2‑methyl isomers. Procurement decisions involving large‑scale handling or shipping should consider these differential hazard classifications.

toxicology GHS classification acute oral toxicity safety handling

Optimal Application Scenarios for 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Drug Candidates Requiring a Stereogenic Piperazine Core

The C3 stereogenic centre of 1‑(4‑acetyl‑3‑methyl‑piperazin‑1‑yl)‑2‑chloro‑ethanone directly supports asymmetric synthetic strategies for drug discovery programs targeting chiral piperazine‑containing molecules. Unlike the achiral des‑methyl analog (CAS 565165‑44‑8), this compound can be resolved into enantiomers or used as a racemic building block for diastereoselective transformations, enabling the preparation of enantiomerically enriched CCR5 antagonists, opioid receptor modulators, and other chiral pharmacophores that have been demonstrated with the 3‑methylpiperazine scaffold [1]. Programs requiring stereochemically defined intermediates should prioritize this compound over non‑chiral alternatives.

Medicinal Chemistry Library Diversification via Sequential Chloroacetyl Displacement

The chloroacetyl group serves as a reactive electrophilic handle for late‑stage diversification through nucleophilic substitution with amines, thiols, or alcohols. This reactivity has been validated in published synthetic routes where 3‑methylpiperazine derivatives undergo chloroacetylation followed by nucleophilic displacement to generate diverse chemotypes [2]. The 3‑methyl substitution pattern introduces a unique steric environment around the reactive centre compared to the 2‑methyl isomer, potentially altering reaction rates and product distributions in parallel synthesis workflows. The compound's LogP of 0–0.3 further supports its use in cell‑permeable probe design where balanced hydrophilicity is desired [3].

Physicochemical Probe Design Requiring Intermediate Lipophilicity Between Hydrophilic and Lipophilic Piperazine Analogs

With an XLogP3‑AA of 0 (experimental LogP 0.3044), the target compound occupies an intermediate lipophilicity range between the more polar des‑methyl analog (LogP −0.4) and more lipophilic N‑aryl piperazine derivatives [3][4]. This balanced LogP profile is advantageous for designing chemical probes intended to cross biological membranes while maintaining aqueous solubility. For structure‑activity relationship (SAR) studies exploring the impact of incremental lipophilicity changes on target engagement, this compound offers a distinct LogP data point that cannot be replicated by the des‑methyl or bis‑chloroacetyl analogs.

Quality‑Controlled Multi‑Step Synthesis Requiring High‑Purity Building Blocks to Minimize Cumulative Impurity Burden

The availability of 98% purity grade from Leyan (Cat. 1776828) makes this compound suitable for multi‑step synthetic sequences where impurity carry‑over could compromise final product purity . Compared to the 95% purity tier offered by alternative suppliers for this compound and for the des‑methyl analog, the 98% grade reduces the initial impurity load by 3% w/w, which becomes significant over cascading synthetic steps. Procurement of the higher‑purity grade is recommended for GLP‑grade intermediate preparation and for reactions sensitive to trace electrophilic impurities that may arise from incomplete chloroacetylation.

Quote Request

Request a Quote for 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.